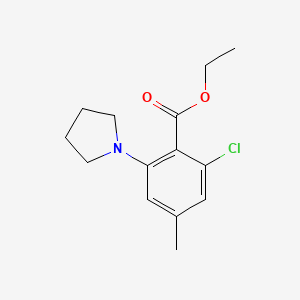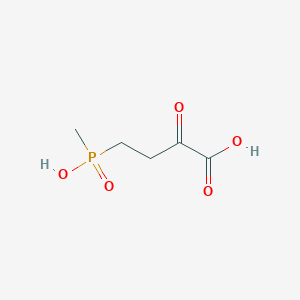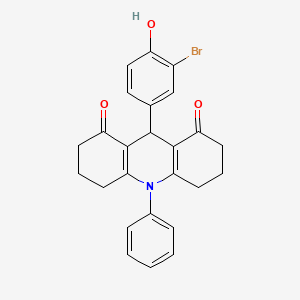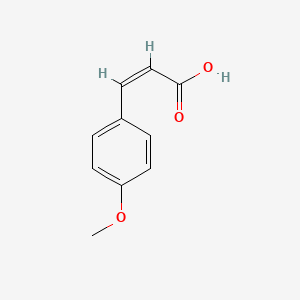![molecular formula C25H35N5 B1227267 N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine is a member of benzimidazoles.
Scientific Research Applications
Phototautomerization and Excited-State Intramolecular Proton Transfer
N-[[4-(Diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine and its derivatives have been studied for their phototautomerization and excited-state intramolecular proton transfer properties. These processes are influenced by solvent and temperature and have implications in the fields of photochemistry and photophysics (Vázquez et al., 2008).
Pharmacological Screening and Quantum Chemical Studies
This compound has been investigated in the context of pharmacology, specifically for its analgesic and anti-inflammatory properties. Quantum chemical calculations have been utilized to correlate molecular properties with biological activity (Jesudason et al., 2009).
Nonaqueous Capillary Electrophoresis
The compound has been a subject of study in analytical chemistry, particularly in nonaqueous capillary electrophoresis. This technique is critical for the separation and analysis of related substances, contributing to quality control in pharmaceutical research (Ye et al., 2012).
Molecular Docking Studies as EGFR Inhibitors
Molecular docking studies have been conducted to understand the mechanism behind the anti-cancer properties of derivatives of this compound. These studies provide insights into the potential use of these compounds as inhibitors of epidermal growth factor receptor (EGFR), a significant target in cancer therapy (Karayel, 2021).
Antibacterial and Antifungal Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research contributes to the development of new pharmaceutical agents in combating infectious diseases (Vasić et al., 2014).
Trypanosoma Brucei Rhodesiense Inhibition
Studies have explored the use of related compounds in inhibiting Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. These investigations are crucial in the search for new treatments for this tropical disease (Patrick et al., 2016).
Biophotonic Materials
Investigations into the structural and photonic properties of related compounds have been conducted, highlighting their potential as biophotonic materials. This research is significant for the development of new materials for use in biophotonic applications (Nesterov et al., 2003).
properties
Product Name |
N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine |
|---|---|
Molecular Formula |
C25H35N5 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C25H35N5/c1-3-29(4-2)22-14-12-21(13-15-22)20-26-25-27-23-10-6-7-11-24(23)30(25)19-18-28-16-8-5-9-17-28/h6-7,10-15H,3-5,8-9,16-20H2,1-2H3,(H,26,27) |
InChI Key |
UBXVEORGGYZAAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)
![1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine](/img/structure/B1227187.png)
![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)
![Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester](/img/structure/B1227193.png)
![1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea](/img/structure/B1227195.png)

![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)
![N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)

![2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227202.png)
![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)
